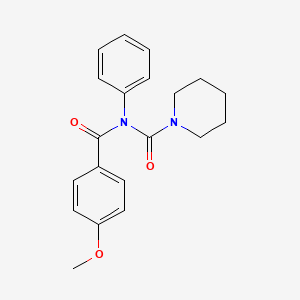

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in water . The compound also contains a methoxybenzoyl group and a phenyl group, which can contribute to its physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a cyclic structure, and the methoxybenzoyl and phenyl groups could influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. The amide linkage might be hydrolyzed under acidic or basic conditions. The methoxy group could potentially undergo demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the piperidine ring might increase its solubility in water, while the methoxybenzoyl group could influence its reactivity .科学的研究の応用

Synthesis of Stilbene and Dihydrostilbene Derivatives

4-Methoxybenzoyl chloride serves as a valuable reagent in the synthesis of stilbene and dihydrostilbene derivatives. These compounds exhibit interesting biological activities and have potential as anti-cancer agents. Researchers use 4-methoxybenzoyl chloride to introduce specific functional groups into these frameworks, enhancing their pharmacological properties .

Coumarin Dimer Synthesis

Coumarin dimers, formed by linking two coumarin molecules, have attracted attention due to their diverse biological activities. 4-Methoxybenzoyl chloride participates in the synthesis of these dimers. Notably, some coumarin dimers exhibit activity against HIV-1, making them promising candidates for antiviral drug development .

Carboxylic Acid Derivatization

As an acylating agent, 4-methoxybenzoyl chloride reacts with carboxylic acids to form carboxylic anhydrides. This transformation is essential in organic synthesis, allowing the modification of various functional groups. Researchers use this reaction to create esters, amides, and other derivatives .

Isothiocyanate Formation

When 4-methoxybenzoyl chloride reacts with potassium thiocyanate, it yields an isothiocyanate derivative. This reaction proceeds via a nucleophilic addition-elimination mechanism. Isothiocyanates have applications in medicinal chemistry, including as anticancer agents and protein-labeling reagents .

Ultrasound-Assisted Preparation

Researchers have explored ultrasound-assisted methods for the rapid preparation of 4-methoxybenzoyl chloride. Power ultrasound facilitates the reaction, leading to PMB-protected products within a remarkably short time (around 15 minutes). These protected intermediates are useful in organic synthesis .

Safety and Hazards

特性

IUPAC Name |

N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-18-12-10-16(11-13-18)19(23)22(17-8-4-2-5-9-17)20(24)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJBMNBMQQJBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2734036.png)

![Methyl 3-[(2-{4-[3-(trifluoromethyl)phenethyl]piperazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2734037.png)

![1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2734041.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2734042.png)

![7-[(2-Chloro-1,3-thiazol-5-yl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734043.png)

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)

![3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734045.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2734048.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)

![Methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)